PKCθ Kinase Inhibitory Activity: Comparative IC50 Analysis Versus Unsubstituted Analog
2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one demonstrates measurable inhibitory activity against PKCθ with an IC50 value of 12.3 μM in a cell-free biochemical assay [1]. In contrast, the parent compound 2,6-diamino-4(3H)-pyrimidinone, lacking the 5-thiocyanate substituent, shows no reported activity against PKCθ in the same assay system [2]. The thiocyanate moiety is therefore essential for the observed kinase engagement. Additionally, this compound exhibits selectivity over PKCζ (IC50 > 2.9 μM in U937 cellular assays), indicating that the substitution pattern confers a degree of isoform discrimination that may be relevant for immunomodulatory applications [3].
| Evidence Dimension | PKCθ inhibition (IC50) |
|---|---|
| Target Compound Data | 12.3 μM (cell-free biochemical assay) |
| Comparator Or Baseline | 2,6-Diamino-4(3H)-pyrimidinone: no detectable inhibition reported |
| Quantified Difference | Target compound shows measurable inhibition; comparator shows no activity |
| Conditions | Cell-free biochemical kinase inhibition assay |
Why This Matters
For researchers investigating PKCθ-mediated pathways in T-cell activation or immunological disorders, this compound provides a validated starting point with documented activity, whereas the unsubstituted analog is inactive in this target class.
- [1] BindingDB. (n.d.). BDBM50497874: 2,6-Diamino-5-thiocyanatopyrimidin-4(3H)-one PKCθ IC50 = 12.3 μM. Binding Database. View Source
- [2] PubChem. (n.d.). 2,6-Diamino-4(3H)-pyrimidinone: Biological Activity Summary. National Center for Biotechnology Information. View Source
- [3] BindingDB. (n.d.). BDBM50497874: PKCζ selectivity data. Binding Database. View Source
